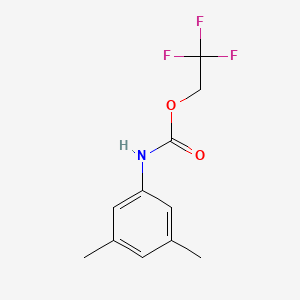

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate

CAS No.: 1087788-80-4

Cat. No.: VC2915519

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087788-80-4 |

|---|---|

| Molecular Formula | C11H12F3NO2 |

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate |

| Standard InChI | InChI=1S/C11H12F3NO2/c1-7-3-8(2)5-9(4-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |

| Standard InChI Key | SKYMSALHXPRGPB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C |

Introduction

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate is an organic compound with a unique chemical structure, featuring a trifluoroethyl group and a dimethylphenyl moiety. This compound is part of a broader class of carbamates, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the trifluoroethyl group enhances the compound's lipophilicity and stability, making it an interesting candidate for biological and chemical applications.

Synthesis

The synthesis of 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is often carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Types of Reactions

This compound can undergo various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate.

-

Reduction: With reducing agents such as lithium aluminum hydride.

-

Substitution: Involving the trifluoroethyl and dimethylphenyl groups.

Applications

-

Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl and dimethylphenyl groups.

-

Biology: Utilized in studying enzyme interactions and protein modifications due to its unique structure.

-

Industry: Employed in the production of specialty chemicals and materials.

Enzyme Inhibition

Recent studies have highlighted the potential of 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate as an inhibitor of certain enzymes. The trifluoroethyl group enhances lipophilicity, allowing for effective interaction with hydrophobic regions of proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound's binding to its targets.

Comparative Studies

Comparative studies with structurally similar compounds reveal that the unique trifluoroethyl moiety significantly influences both reactivity and biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate | C11H12F3NO2 | Contains trifluoroethyl and dimethylphenyl groups |

| 2,2-Dichloroethyl N-[3-(trifluoromethyl)phenyl]carbamate | C10H7Cl2F3NO2 | Chlorine substituents may alter biological activity |

| 4-Chloro-3-(trifluoromethyl)phenyl carbamate | C10H7ClF3NO2 | Lacks the trifluoroethyl group but retains similar core structure |

Industrial Production and Availability

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate is available from suppliers like American Elements, which offers it in various purity forms and quantities, including bulk and custom specifications. The compound is typically packaged in bulk containers such as plastic pails or drums for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume